ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355896 | |
| Record name | ethyl(1r,2s)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192047-04-4 | |
| Record name | ethyl(1r,2s)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Starting Material : Ethyl 2-oxocyclohexane carboxylate.
- Chiral Auxiliary : (S)-(-)-1-Phenylethylamine.
- Reaction Conditions :
- Condensation with (S)-(-)-1-phenylethylamine in toluene or heptane.
- Reduction using sodium borohydride or sodium acetoxyborohydride in the presence of isobutyric acid.
- Epimerization with sodium tert-butoxide to achieve trans-cyclohexane configuration.
- Ester reduction via potassium borohydride/LiCl system.
Data Table:
Advantages : High enantiomeric excess (ee >99%) and scalability.
Limitations : Requires chromatographic purification for intermediates.
Multi-Step Organic Synthesis via N-Alkylation
This route focuses on constructing the bicyclic core through sequential alkylation and cyclization.
Key Steps:
- N-Alkylation : (1S,2S)-2-[(S)-1-Phenylethylamino]cyclohexylmethanol with ethyl bromoacetate.
- Mesylation : Conversion of hydroxyl to methanesulfonate ester.
- Ring Closure : Base-mediated cyclization (e.g., NaOtBu in THF).
- Hydrogenolysis : Pd/C-catalyzed removal of the chiral auxiliary.
- Acid Hydrolysis : HCl-mediated ester cleavage.
Data Table:
Advantages : Avoids enzymatic resolution; suitable for industrial-scale production.
Limitations : Requires hazardous reagents (e.g., methanesulfonyl chloride).
Resolution via Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids or enzymes.
Key Steps:
- Racemic Synthesis : Ethyl 2-aminocyclohexane-1-carboxylate prepared via Michael addition.
- Resolution Agents :
- Crystallization : Selective precipitation of diastereomeric salts.
Data Table:
| Resolving Agent | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| S-(+)-Mandelic acid | Ethanol | 45 | 98 | |
| (−)-DBTA | Acetonitrile | 52 | 97 | |
| Lipase PS-IM | TBME | 38 | 95 |
Advantages : Cost-effective for small-scale production.
Limitations : Low yields due to equilibrium limitations.
Comparison of Methods
| Method | Yield Range (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Enantioselective Synthesis | 75–90 | >99 | High | High |
| Multi-Step Organic | 65–92 | 97–99 | Moderate | Moderate |
| Resolution | 38–52 | 95–98 | Low | Low |
Critical Analysis
- Catalytic Asymmetric Synthesis (Method 1) is optimal for high-purity demands but requires expensive catalysts.
- Multi-Step Synthesis (Method 2) balances yield and stereoselectivity, though hazardous reagents pose safety concerns.
- Resolution Methods (Method 3) are economical but less efficient for large-scale applications.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes selective oxidation to form imines or nitroso derivatives under controlled conditions.
Key Data:
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Amino → Imine | Oxidizing agents (e.g., O₂) | Cyclohexane-imine carboxylate ester | Not specified |
-
Oxidation typically requires mild conditions to prevent overoxidation of the ester group.
-
Stereochemical integrity is preserved during oxidation due to the rigidity of the cyclohexane ring.
Reduction Reactions
The ester group is selectively reduced to a primary alcohol.
Key Data:
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Ester → Alcohol | KBH₄, LiCl, THF, reflux | (1S,2S)-2-aminocyclohexylmethanol | High yield (~85%) |
-
Sodium borohydride in the presence of lithium chloride selectively reduces the ester without affecting the amino group .
-
Reactions in tetrahydrofuran (THF) at reflux temperatures optimize conversion rates .
Hydrolysis Reactions
The ester undergoes hydrolysis to yield carboxylic acid derivatives.
Key Data:
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Ester → Carboxylic Acid | HCl (aq.), reflux | (1R,2S)-2-aminocyclohexanecarboxylic acid | Quantitative |
-
Acidic hydrolysis (6 M HCl) under reflux achieves complete conversion to the carboxylic acid .
-
The reaction retains stereochemistry due to the absence of epimerization-prone intermediates .
Acylation and N-Alkylation
The amino group participates in nucleophilic substitutions.
Key Data:
-
N-Benzoylation is rapid at room temperature, enabling efficient derivatization for analytical purposes (e.g., enantiomeric excess determination via HPLC) .
-
Alkylation with ethyl bromoacetate proceeds via SN2 mechanism, requiring polar aprotic solvents like acetonitrile .
Epimerization
The chiral center adjacent to the ester group undergoes base-induced epimerization.
Key Data:
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Cis → Trans Isomerization | NaOtBu, toluene, 60°C | Trans-cyclohexane derivative | Major diastereomer |
-
Sodium tert-butoxide in toluene at elevated temperatures facilitates epimerization, favoring the thermodynamically stable trans isomer .
-
This step is critical in synthetic routes requiring diastereomeric purity .
Cyclization and Ring Formation
Intramolecular reactions form bicyclic structures.
Key Data:
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Cyclization | Pd/C, H₂, methanol | Octahydro-1H-indole derivatives | High yield |
-
Palladium-catalyzed hydrogenation induces cyclization to form indole derivatives, key intermediates in alkaloid synthesis .
Mechanistic Insights
-
Amino Group Reactivity : The primary amine participates in Schiff base formation, acylation, and alkylation due to its nucleophilic nature .
-
Steric Effects : The cyclohexane ring’s chair conformation sterically shields the amino group, influencing regioselectivity in reactions.
-
Stereochemical Stability : Acidic or basic conditions that could racemize the chiral centers are avoided unless intentional (e.g., epimerization) .
Comparative Reaction Table
Scientific Research Applications
Biological Applications
- Neurotransmitter Modulation :
- Enzyme Inhibition :
- Chiral Drug Development :
Material Science Applications
This compound has also found applications in material science:
- Gelling Agents : Research indicates that derivatives of cyclohexane amino acids can serve as effective gelling agents in various solvents. These compounds demonstrate superior gelling abilities compared to their enantiomers, indicating their potential use in developing new materials with specific rheological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs: Varying Ring Size
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate belongs to a family of cycloalkane β-amino acid esters. Optical rotation data for homologs with different ring sizes highlight stereochemical and conformational influences:
| Compound | Ring Size | [α]²⁵_D (c 0.20, EtOH) | Key Feature |
|---|---|---|---|
| Ethyl (1R,2S)-2-aminocyclopentanecarboxylate | 5 | −6.94 | Higher ring strain, reduced rotation |
| Ethyl (1R,2S)-2-aminocyclohexanecarboxylate | 6 | −11.13 | Optimal ring stability |
| Ethyl (1R,2S)-2-aminocycloheptanecarboxylate | 7 | −4.09 | Increased flexibility, lower rotation |
| Ethyl (1R,2S)-2-aminocyclooctanecarboxylate | 8 | Not reported | Potential for macrocyclic derivatives |
The cyclohexane derivative exhibits the most pronounced optical activity, likely due to its balance of ring stability and stereochemical rigidity .
Stereoisomers and Diastereomers
Stereochemistry significantly impacts physicochemical properties and applications:
- (1S,2R)-Isomer: Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate hydrochloride (CAS 1346773-51-0) incorporates a bulky phenylethyl group, enhancing its utility in chiral ligand design .
Cyclopropane Derivatives
Smaller rings introduce strain and unique reactivity:
- Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (CAS 259214-56-7): Structure: Combines cyclopropane rigidity with a vinyl group for cross-coupling reactions. Applications: Intermediate in antiviral drugs (e.g., HCV protease inhibitors) . Salts: The tosylate salt (CAS 1159609-95-6) has a higher melting point (136–138°C) and improved stability .
Functionalized Derivatives and Salts
- Hydrochloride Salts: The hydrochloride form of (1R,2S)-2-aminocyclohexane-1-carboxylate is preferred for handling due to its crystallinity and solubility .
- Protected Derivatives: Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1140972-27-5) uses a benzyloxycarbonyl (Cbz) group for amine protection in peptide synthesis .
Unsaturated Analogs
- Ethyl 2-amino-1-cyclohexene-1-carboxylate: The cyclohexene ring introduces conjugation, altering electronic properties and reactivity. This compound is used in Diels-Alder reactions and heterocycle synthesis .
Biological Activity
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is an organic compound notable for its potential biological activities and therapeutic applications. This article explores its biological mechanisms, interactions, and implications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound features a cyclohexane ring with an amino group and a carboxylate ester. Its chirality, specifically the (1R,2S) configuration, significantly influences its biological interactions and activity. The compound's molecular formula is , and it is often used in pharmaceutical research due to its structural properties that mimic naturally occurring amino acids .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and ester groups enables the compound to form hydrogen bonds and engage in various non-covalent interactions, which are crucial for modulating biological pathways.
Key Mechanisms Include:
- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction: Its structural similarity to neurotransmitters allows it to bind effectively to receptors involved in neurological functions .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation: The compound has been studied for its potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.
- Antitumor Activity: Preliminary studies have shown that derivatives of this compound may possess antitumor properties by inhibiting cancer cell proliferation .
- Gelling Agent: It has also been evaluated for its gelation properties in various solvents, indicating potential applications in drug delivery systems .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique properties make it suitable for:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via stereoselective methods such as the Diels-Alder reaction using ethyl(E)-3-nitroacrylate and furan derivatives to form bicyclic intermediates, followed by catalytic hydrogenation or enzymatic resolution to achieve enantiomeric purity . Key steps include chiral auxiliary use or asymmetric catalysis to control the (1R,2S) configuration. Purification via recrystallization or chiral chromatography is critical to isolate the desired enantiomer.
Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR with chiral shift reagents, can confirm stereochemistry by differentiating diastereotopic protons. X-ray crystallography provides definitive structural validation of the (1R,2S) configuration . Polarimetry and chiral HPLC are complementary for assessing enantiomeric excess (ee) ≥98% .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C in airtight containers to avoid moisture absorption and oxidation. Use desiccants like silica gel and avoid exposure to light, as the compound may degrade via hydrolysis or photochemical pathways. Safety protocols include using explosion-proof equipment due to incompatibility with oxidizing agents .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
- Methodological Answer : The (1R,2S) configuration enhances binding affinity to chiral active sites of enzymes like proteases or aminotransferases. Computational docking studies (e.g., AutoDock Vina) reveal that the cyclohexane ring’s chair conformation and the ethyl ester’s orientation optimize hydrogen bonding and steric interactions. Experimental validation via IC assays shows 10–100x higher potency compared to (1S,2R) enantiomers .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., Pd/C vs. Raney Ni). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For example, reducing Pd/C catalyst from 5% to 1% in hydrogenation increases yield from 60% to 85% by minimizing side reactions . Reproducibility requires strict control of reaction temperature (±2°C) and inert atmospheres.
Q. Can computational methods predict the reactivity of this compound in novel cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for [4+2] or [3+2] cycloadditions. Frontier molecular orbital (FMO) analysis predicts regioselectivity, with the LUMO of the cyclohexane carboxylate favoring nucleophilic attack at the α-position. Experimental validation via -NMR kinetic studies confirms computational predictions .
Q. What are the ecological implications of lab-scale synthesis waste containing this compound?
- Methodological Answer : While ecotoxicity data are limited, biodegradation studies suggest slow mineralization in aquatic environments. Waste treatment should involve neutralization of acidic byproducts (pH 6–8) and adsorption onto activated carbon before disposal via licensed facilities. Researchers must document waste streams under REACH guidelines (EC No. 1907/2006) to mitigate bioaccumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
